molecular formula C12H6O4S2 B8515462 thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid

thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid

Cat. No.: B8515462
M. Wt: 278.3 g/mol
InChI Key: WOIDRRVHLVDSKF-UHFFFAOYSA-N
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Description

Thieno2,3-fbenzothiole-4,8-dicarboxylic acid is a heterocyclic compound that features a fused ring system consisting of thiophene and benzothiole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno2,3-fbenzothiole-4,8-dicarboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-chloro-3-formylpyrroles with thioglycolic acid or its ethyl ester in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature. This reaction forms intermediate carboxylates, which can be hydrolyzed using lithium hydroxide (LiOH) to yield the desired dicarboxylic acid .

Industrial Production Methods

While specific industrial production methods for thieno2,3-fbenzothiole-4,8-dicarboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Thieno2,3-fbenzothiole-4,8-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can occur on the thiophene or benzothiole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Thieno2,3-fbenzothiole-4,8-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of thieno2,3-fbenzothiole-4,8-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-b]pyrrole-2,4-dicarboxylic acid
  • Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
  • Benzothiazole derivatives

Uniqueness

Thieno2,3-fbenzothiole-4,8-dicarboxylic acid is unique due to its fused ring structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a scaffold for designing biologically active molecules .

Properties

Molecular Formula

C12H6O4S2

Molecular Weight

278.3 g/mol

IUPAC Name

thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid

InChI

InChI=1S/C12H6O4S2/c13-11(14)7-5-1-3-17-9(5)8(12(15)16)6-2-4-18-10(6)7/h1-4H,(H,13,14)(H,15,16)

InChI Key

WOIDRRVHLVDSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C3=C(C(=C21)C(=O)O)SC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzo[1,2-b;4,5-b′]dithiophene-4,4,8,8-tetracarboxylic acid tetraethyl ester (20g) was suspended in dioxane (600g) and KOH (75g) under inert atmosphere and heated to 40° C. Hydrogenperoxide (8.6 g; w=35%) was added and the suspension heated at 50° C. for 3 hours. The reaction mixture was acidified with 2M HCl (730 g) and the yellow precipitate filtered off, washed with water and dried in vacuum to yield benzo[1,2-b;4,5-b′]dithiophene-4,8-dicarboxylic acid (10,1 g) in 86% yield.
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Benzo[1,2-b;4,5-b′]dithiophene-4,4,8,8-tetracarboxylic acid tetraethyl ester
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8.6 g
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730 g
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